molecular formula C18H16FN3O4 B4425212 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide

Cat. No.: B4425212
M. Wt: 357.3 g/mol
InChI Key: IZUNKZXJTAWUJC-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of fluorine and methoxy (OCH3) groups can influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and 1,2,4-oxadiazole functional groups, as well as the fluorine and methoxy substituents. These groups can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Benzamides and 1,2,4-oxadiazoles can participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form benzoic acid and an amine . The reactivity of the 1,2,4-oxadiazole ring can be influenced by the presence of substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and substituents. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some benzamide derivatives have been found to have antimicrobial activity, potentially due to their ability to interfere with bacterial cell wall synthesis .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, some benzamide and 1,2,4-oxadiazole derivatives have shown promise as antimicrobial agents , and these properties could be further investigated in this compound.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-14-8-5-12(9-15(14)25-2)17-21-16(26-22-17)10-20-18(23)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUNKZXJTAWUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide
Reactant of Route 5
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide
Reactant of Route 6
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide

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